molecular formula C16H16BrNO B8644318 2-bromo-3-methyl-N-phenethylbenzamide

2-bromo-3-methyl-N-phenethylbenzamide

Cat. No. B8644318
M. Wt: 318.21 g/mol
InChI Key: INQZUAKCKUFPOW-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

Triflic anhydride (0.18 mL, 1.037 mmol) was added via syringe over 1 min to a stirred mixture of 2-bromo-3-methyl-N-phenethylbenzamide (0.30 g, 0.943 mmol) and 2-chloropyridine (0.11 mL, 1.131 mmol) in DCM (4.7 mL) at −78° C. The reaction mixture was stirred at −78° C. for 5 min, then placed in an ice-water bath and warmed to 0° C. After stirring another 5 min, the solution was allowed to warm to RT and then placed in a pre-heated block and stirred at 45° for 2 h. The reaction mixture was allowed to cool to RT, then it was diluted with 1N NaOH (3 mL) and extracted with DCM (15 mL). The organic extract was washed with saturated aqueous NaCl (2×15 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as a light-yellow oil. The crude material was absorbed onto a plug of silica gel and purified by column chromatography eluting with a gradient of 1-10% MeOH/DCM to provide 1-(2-bromo-3-methylphenyl)-3,4-dihydroisoquinoline as off-white glass.
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[Br:16][C:17]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:18]=1[C:19]([NH:21][CH2:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=O.ClC1C=CC=CN=1>C(Cl)Cl.[OH-].[Na+]>[Br:16][C:17]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:18]=1[C:19]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][N:21]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.18 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=C(C(=O)NCCC2=CC=CC=C2)C=CC=C1C
Name
Quantity
0.11 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
4.7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C
STIRRING
Type
STIRRING
Details
After stirring another 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred at 45° for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with saturated aqueous NaCl (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material as a light-yellow oil
CUSTOM
Type
CUSTOM
Details
The crude material was absorbed onto a plug of silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 1-10% MeOH/DCM

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C1=NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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